molecular formula C17H15NO2 B8794942 (3-(Quinolin-2-ylmethoxy)phenyl)methanol CAS No. 123226-28-8

(3-(Quinolin-2-ylmethoxy)phenyl)methanol

Cat. No.: B8794942
CAS No.: 123226-28-8
M. Wt: 265.31 g/mol
InChI Key: FARMNDXIOAHJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10789 involves the reaction of 2-quinolinylmethanol with phenylmethanol under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CAY10789 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and phenyl derivatives, which can be further utilized in different research applications .

Scientific Research Applications

CAY10789 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the interactions with CysLT1R and GPBAR1.

    Biology: Investigated for its effects on cell adhesion and cytokine expression in various cell lines.

    Medicine: Explored for its potential therapeutic effects in diseases such as colitis and metabolic syndromes.

    Industry: Utilized in the development of new drugs targeting CysLT1R and GPBAR1 .

Mechanism of Action

CAY10789 exerts its effects by binding to and modulating the activity of CysLT1R and GPBAR1. As a CysLT1R antagonist, it inhibits the receptor’s activity, reducing the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). As a GPBAR1 agonist, it activates the receptor, leading to various downstream effects, including reduced cell adhesion and improved metabolic stability .

Comparison with Similar Compounds

CAY10789 is unique in its dual activity as both a CysLT1R antagonist and a GPBAR1 agonist. Similar compounds include:

    Montelukast: A selective CysLT1R antagonist used in the treatment of asthma.

    Obeticholic Acid: A selective GPBAR1 agonist used in the treatment of primary biliary cholangitis.

Compared to these compounds, CAY10789 offers the advantage of targeting both receptors, potentially providing broader therapeutic effects .

Properties

CAS No.

123226-28-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

[3-(quinolin-2-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C17H15NO2/c19-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)18-15/h1-10,19H,11-12H2

InChI Key

FARMNDXIOAHJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure from Example 6, part A was used except 2-(chloromethyl)quinoline was substituted for 7chloro-(2-chloromethyl)quinoline and 3-hydroxybenzyl alcohol was substituted for 4-hydroxybenzyl alcohol. The intermediate was obtained in 85% yield: mp 82°-86° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7chloro-(2-chloromethyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 12.8 g (0.06 mol) of 2-quinolinylmethyl chloride HCl, 7.5 g (0.06 mol) of 3-hydroxybenzyl alcohol, and 18 g of potassium carbonate in 50 ml of DMF is heated at 70° C. overnight. The reaction mixture is poured into water, and the precipitated product is collected, filtered and dried to give 3-(2-quinolinylmethyloxy)benzyl alcohol.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

2-Chloromethylquinoline hydrochloride (11.6 g, 54 mmol), 3-hydroxybenzyl alcohol (6.7 g, 54 mmol) and potassium carbonate (16 g, 116 mmol) are heated in DMF (45 mL) at 50° C. for 14 h. The temperature is increased to 80° C. and heated an additional 24 h. The reaction is cooled and added to water, filtered and the solid is washed with water to yield a semi-pure product. The residue is dissolved in ethyl acetate, dried over magnesium sulfate, filtered and concentrated. The sample is then recrystallized from ethyl acetate and hexanes to provide the title compound. MS (ESI) 266 (M+H)+.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.